4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the butoxy group: This step might involve an etherification reaction where a butanol derivative reacts with a halogenated benzene compound.
Addition of the phenylethyl group: This could be done through a Friedel-Crafts alkylation reaction.
Incorporation of the propan-2-yl group: This might involve a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the butoxy group to a butoxy radical or other oxidized forms.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a butoxy radical, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(1-phenylethyl)benzene-1-sulfonamide: Lacks the propan-2-yl group.
N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the butoxy group.
4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the phenylethyl group.
Uniqueness
The unique combination of functional groups in 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide may confer specific chemical properties and biological activities that are not present in similar compounds. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-butoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-5-6-14-25-21-13-12-19(15-20(21)16(2)3)26(23,24)22-17(4)18-10-8-7-9-11-18/h7-13,15-17,22H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWBKNOZYYZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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